methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
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Overview
Description
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate typically involves the condensation of an indazole derivative with a fluorophenyl ketone. One common method involves the reaction of 1H-indazole-3-carboxylic acid with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indazole and fluorophenyl derivatives.
Scientific Research Applications
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
- Methyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
- Methyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-indazole-3-carboxylate
Uniqueness
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. Fluorine atoms are known to influence the lipophilicity and electronic properties of compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles .
Biological Activity
Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, synthesis, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₆H₁₃FN₂O₂, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Its structure features an indazole ring, a carboxylate group, and a 4-fluorophenyl substituent. This unique configuration enhances its interaction profile with biological targets.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. The common method includes the reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene under controlled conditions to optimize yield and purity.
Anti-inflammatory and Analgesic Properties
Research indicates that indazole derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management. this compound has shown promise in this area, suggesting potential therapeutic applications for conditions involving inflammation.
Interaction with Cannabinoid Receptors
Studies have demonstrated that this compound can bind to cannabinoid receptors (CB1), which are integral in mediating psychoactive effects. This interaction suggests potential applications in cannabinoid pharmacology, particularly in developing treatments for pain and mood disorders.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related indazole derivatives. For instance:
- Study on Anti-inflammatory Effects : A study found that derivatives similar to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
- Cannabinoid Receptor Binding : Another research effort highlighted the binding affinity of this compound to CB1 receptors, indicating its potential as a psychoactive agent. The physiological responses observed in these studies warrant further exploration into its therapeutic viability.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Features |
---|---|---|
Methyl 1H-indazole-3-carboxylate | Structure | Basic indazole structure without fluorinated substituent |
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Structure | Contains a benzyl group instead of a ketoethyl moiety |
Indole derivatives | Structure | Broader class with diverse biological activities |
Uniqueness : this compound stands out due to its specific fluorinated phenyl substituent combined with an oxoethyl group, enhancing its interaction profile compared to other indazoles or indoles lacking these features.
Properties
CAS No. |
1020242-42-5 |
---|---|
Molecular Formula |
C17H13FN2O3 |
Molecular Weight |
312.29 g/mol |
IUPAC Name |
methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]indazole-3-carboxylate |
InChI |
InChI=1S/C17H13FN2O3/c1-23-17(22)16-13-4-2-3-5-14(13)20(19-16)10-15(21)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
QLQFAQUDIPBBOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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